1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid
Description
1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is a sulfonamide derivative combining a pyrrolidinecarboxylic acid backbone with a 2,4,5-trichlorophenylsulfonyl group.
Properties
IUPAC Name |
1-(2,4,5-trichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO4S/c12-6-4-8(14)10(5-7(6)13)20(18,19)15-3-1-2-9(15)11(16)17/h4-5,9H,1-3H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAHPRDFNUTCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The trichlorophenyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reagent reacts with the pyrrolidine derivative under controlled conditions. The carboxylic acid group is then introduced through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the sulfonyl or carboxylic acid groups are replaced by other functional groups.
Scientific Research Applications
1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chlorinated Aromatic Sulfonamides
The 2,4,5-trichlorophenyl group is a hallmark of this compound, shared with environmental contaminants like 2,4,5-trichlorophenol and its derivatives (e.g., 2,4,5-trichlorophenylacetic acid) . These compounds exhibit high stability due to chlorine’s electronegativity and resistance to biodegradation.
Pyrrolidinecarboxylic Acid Derivatives
describes 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9), a structurally simpler analog lacking the sulfonyl and trichlorophenyl groups. The absence of these substituents results in lower molecular weight (C₆H₇NO₃ vs. C₁₁H₁₀Cl₃NO₄S) and reduced lipophilicity. The target compound’s sulfonyl group may enhance acidity (via electron withdrawal) compared to the methylated pyrrolidinecarboxylic acid, affecting solubility and reactivity .
Sulfonamide-Based Pharmaceuticals
The target compound’s sulfonyl linkage could enable similar bioactivity, such as enzyme inhibition or receptor binding, though its trichlorophenyl group may introduce toxicity concerns absent in pharmaceutical sulfonamides .
Comparative Physicochemical Data
Stability and Environmental Impact
The 2,4,5-trichlorophenyl group is associated with environmental persistence (e.g., lists trichlorophenols as groundwater contaminants).
Biological Activity
1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid (commonly referred to as Trichlorophenyl sulfonamide) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H10Cl3NO4S
- Molecular Weight : 335.62 g/mol
- CAS Number : 2765072
The biological activity of this compound has been linked to its ability to interact with various biological pathways. It is hypothesized that the sulfonamide group may play a critical role in inhibiting specific enzymes or receptors involved in cellular signaling and metabolic processes.
Antimicrobial Properties
Research indicates that compounds similar to Trichlorophenyl sulfonamide exhibit antimicrobial activity. This is primarily attributed to their ability to inhibit bacterial folate synthesis by acting as competitive inhibitors of dihydropteroate synthase (DHPS) .
Toxicological Studies
Toxicological assessments have shown varying degrees of toxicity depending on the concentration and exposure duration. In animal studies, the compound has been associated with alterations in liver enzyme activities, suggesting potential hepatotoxicity at higher doses . The induction of delta-aminolevulinic acid (ALA) synthetase in rats exposed to related compounds indicates possible effects on heme biosynthesis .
Case Studies
- Hepatic Effects : A study investigated the effects of 1,2,4-trichlorobenzene and its metabolites on liver microsomes in rats. The results indicated that while the parent compound significantly increased heme oxygenase activity, the sulfone metabolites did not exhibit the same effect, suggesting a complex interaction between these compounds and liver function .
- Antimicrobial Efficacy : A comparative study on various sulfonamides indicated that Trichlorophenyl sulfonamide demonstrated significant antimicrobial activity against Gram-positive bacteria, although resistance development was noted in certain strains over time .
Data Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria; resistance observed over time |
| Hepatotoxicity | Induced changes in liver enzyme activities at high doses |
| Enzyme Inhibition | Competitive inhibition of dihydropteroate synthase observed |
| Metabolic Effects | Altered heme biosynthesis pathways in animal models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
